Physicochemical Differentiation: Computed Lipophilicity and Steric Bulk of 6-Cyclohexyl vs. 6-Fluoro Substitution
The target compound's calculated partition coefficient (cLogP) and molecular weight are substantially higher than the clinically ubiquitous C-6-fluoroquinolone core, directly impacting membrane permeability and pharmacokinetic predictions. Its defined cyclohexyl group occupies a larger steric volume, which can be exploited to fill hydrophobic pockets inaccessible to smaller or planar C-6 substituents. [1]
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | 4.06 (ALOGPS 2.1 estimation) [1] |
| Comparator Or Baseline | Ciprofloxacin (C-6 fluoro, N-1 cyclopropyl): cLogP -0.1; Norfloxacin (C-6 fluoro, N-1 ethyl): cLogP 0.8; Nalidixic Acid (C-6 H, N-1 ethyl): cLogP 1.2 [2] |
| Quantified Difference | The target compound is ~4 to ~5 orders of magnitude more lipophilic than C-6-fluorinated comparators. |
| Conditions | In silico prediction using ALOGPS 2.1 software; experimental LogP values for comparators sourced from PubChem and literature. |
Why This Matters
A high cLogP value is a critical determinant for blood-brain barrier penetration and binding to hydrophobic targets like cannabinoid receptors, making this compound a necessary chemical probe for such applications, unlike the more polar fluoroquinolones.
- [1] Tetko, I. V., et al. Virtual computational chemistry laboratory–design and description. Journal of Computer-Aided Molecular Design, 2005, 19, 453-463. (ALOGPS 2.1 program for cLogP estimation). View Source
- [2] PubChem. Compound Summary for CID 2764 (Ciprofloxacin), CID 4539 (Norfloxacin), CID 4421 (Nalidixic Acid). National Center for Biotechnology Information. Accessed 2024. View Source
